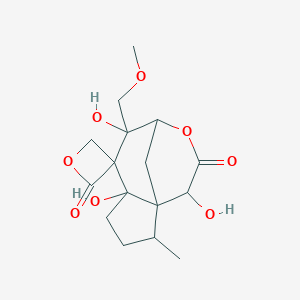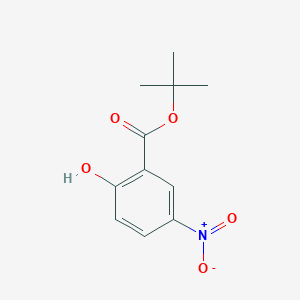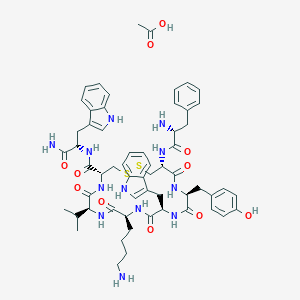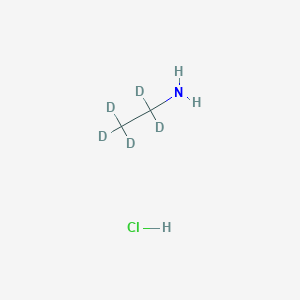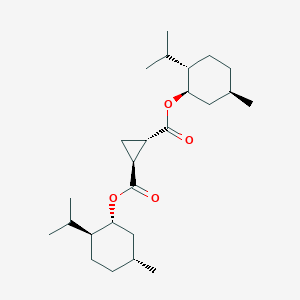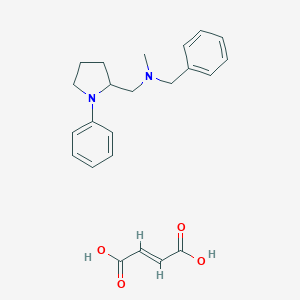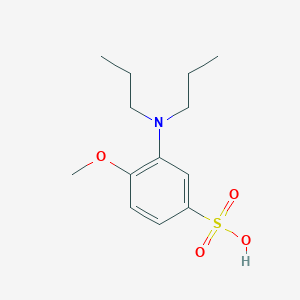
2-氯-4-(三氟甲基)嘧啶-5-甲酰氯
描述
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a pyrimidine derivative . It is used to prepare trifluoromethyl (pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists .
Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is C5H2ClF3N2 . Its molecular weight is 182.53 g/mol . The InChI string isInChI=1S/C5H2ClF3N2/c6-4-10-2-1-3 (11-4)5 (7,8)9/h1-2H . Physical And Chemical Properties Analysis
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a liquid at room temperature . It has a refractive index of 1.447 and a density of 1.513 g/mL at 25 °C . It has a boiling point of 60 °C at 10 mmHg .科学研究应用
合成嘧啶支架的杂化催化剂
5H-吡喃并[2,3-d]嘧啶支架的合成采用杂化催化剂,包括有机催化剂、金属催化剂和纳米催化剂。由于吡喃嘧啶核心在药物化学中的重要性,这一过程对于开发药物和生物活性分子至关重要。这些支架是通过一锅多组分反应合成的,突出了不断发展的合成途径和催化剂的可回收性 (Parmar, Vala, & Patel, 2023)。
三氟甲基化和氯化
关于 CF3SO2Cl 作为形成 C-CF3 和 C-Cl 键的试剂的研究表明其在增强嘧啶衍生物性能方面的应用。这强调了氯化和三氟甲基化在修饰嘧啶基化合物以提高生物活性或创建具有所需化学性质的特殊分子中的作用 (Chachignon, Guyon, & Cahard, 2017)。
光学传感器开发
嘧啶衍生物由于其形成配位键和氢键的能力而成为光学传感器的精良材料。这些衍生物已被用于创建对环境变化做出反应的传感器,展示了嘧啶在开发生物相关和医药应用中的多功能性 (Jindal & Kaur, 2021)。
环境影响和处理技术
对全氟烷基物质 (PFAS) 在饮用水处理中的行为和归宿的研究表明,嘧啶及其衍生物由于其抗降解性,对水处理过程构成挑战。这强调了开发更有效的去除方法的必要性,可能利用嘧啶化合物的独特性质 (Rahman, Peldszus, & Anderson, 2014)。
嘧啶的药物化学
嘧啶衍生物表现出广泛的药理活性,包括抗炎和抗癌特性。广泛研究了这些化合物的构效关系 (SAR),以开发新的治疗剂,突出了嘧啶化学在药物发现和开发中的关键作用 (Das 等,2021; Rashid 等,2021)。
安全和危害
属性
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F3N2O/c7-4(14)2-1-12-5(8)13-3(2)6(9,10)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRSILVUNQWNDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371543 | |
| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154934-99-3 | |
| Record name | 2-Chloro-4-(trifluoromethyl)-5-pyrimidinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154934-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154934-99-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


